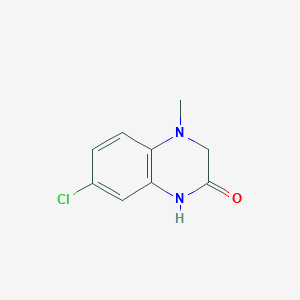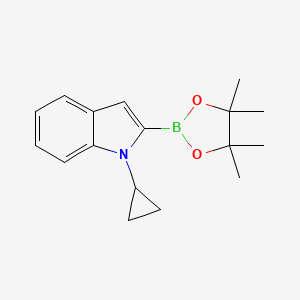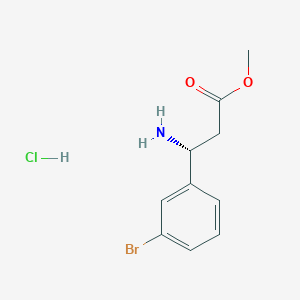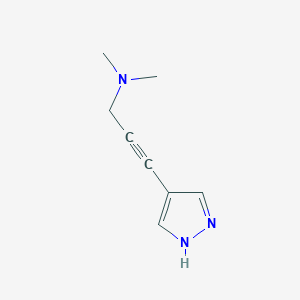
Methyl 4-phenoxypyridine-3-carboxylate
Übersicht
Beschreibung
“Methyl 4-phenoxypyridine-3-carboxylate” is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 . It is used in scientific research and has diverse applications, such as in drug synthesis and organic chemistry reactions.
Synthesis Analysis
A paper titled “A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate” introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Physical And Chemical Properties Analysis
“Methyl 4-phenoxypyridine-3-carboxylate” has a molecular weight of 229.23 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results. These properties can be determined using various experimental techniques.Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agent
Methyl 4-phenoxypyridine-3-carboxylate and its derivatives have been explored as potential anticonvulsant agents. A study focusing on 3-phenoxypyridine 1-oxides, closely related to Methyl 4-phenoxypyridine-3-carboxylate, highlighted the anticonvulsant activity of these compounds. The research found a particular derivative, 4-methyl-3-phenoxypyridine 1-oxide, exhibited significant anticonvulsant activity without causing ataxia or sedation, common side effects of many anticonvulsants (Pavia et al., 1988).
c-Met Kinase Inhibition for Cancer Therapy
Derivatives of Methyl 4-phenoxypyridine-3-carboxylate have been investigated for their potential in inhibiting c-Met kinase, a therapeutic target for cancer treatment. A study synthesized and evaluated novel derivatives for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines. The most promising compound exhibited remarkable cytotoxicity against various cancer cell lines, indicating the potential of these derivatives in cancer therapy (Liu et al., 2020).
Antimicrobial Activity
A series of methyl-2-aminopyridine-4-carboxylate derivatives, structurally similar to Methyl 4-phenoxypyridine-3-carboxylate, were synthesized and evaluated for their antimicrobial activity. The study found that certain derivatives showed good antimicrobial activity, indicating the potential use of these compounds in antimicrobial applications (Nagashree et al., 2013).
Herbicidal Activity
Research on various phenoxypyridines, including structures similar to Methyl 4-phenoxypyridine-3-carboxylate, revealed their potential as herbicides. The study noted that while most 3- and 4-phenoxypyridines did not show significant herbicidal effects, certain 2-phenoxypyridines exhibited high potential as effective herbicides, indicating the diverse applications of these compounds (Fujikawa et al., 1970).
Eigenschaften
IUPAC Name |
methyl 4-phenoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)11-9-14-8-7-12(11)17-10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTSKMNCXABVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenoxypyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)


![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B1429801.png)
![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)


![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine](/img/structure/B1429806.png)



